methyl 2-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate
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Overview
Description
Methyl 2-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate is a complex organic compound belonging to the class of heterocyclic compounds It features an indeno-pyridine core structure, which is a fused ring system combining indene and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the reaction between a substituted benzaldehyde and a β-ketoester in the presence of a base can lead to the formation of the desired indeno-pyridine derivative. The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol, with catalysts like piperidine or ammonium acetate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic ring or the pyridine moiety using reagents like halogens, alkyl halides, or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the aromatic ring or pyridine moiety .
Scientific Research Applications
Methyl 2-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of methyl 2-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s indeno-pyridine core can facilitate binding to active sites through π-π stacking interactions, hydrogen bonding, and hydrophobic effects. These interactions can influence various biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar in structure but with a tetrahydropyrimidine core instead of an indeno-pyridine core.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Contains an indole moiety, which is another type of heterocyclic compound.
Uniqueness
Methyl 2-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate is unique due to its fused indeno-pyridine structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H17NO3 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
methyl 2-methyl-5-oxo-4-phenyl-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C21H17NO3/c1-12-16(21(24)25-2)17(13-8-4-3-5-9-13)18-19(22-12)14-10-6-7-11-15(14)20(18)23/h3-11,17,22H,1-2H3 |
InChI Key |
OQGWBHHBKUUWOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)C3=CC=CC=C3C2=O)C4=CC=CC=C4)C(=O)OC |
Origin of Product |
United States |
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